2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine

Description

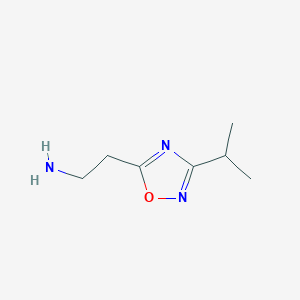

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring substituted with an isopropyl group at the 3-position and an ethanamine moiety at the 5-position. The oxadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, confers metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in medicinal chemistry .

This compound is cataloged in supplier databases with multiple synonyms, including "1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine," and is available from commercial sources for research applications.

Properties

IUPAC Name |

2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-5(2)7-9-6(3-4-8)11-10-7/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZAQAIZJDBTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amidoximes with Nitriles

One of the classical and widely used methods for synthesizing 1,2,4-oxadiazoles, including derivatives like this compound, is the cyclization reaction between amidoximes and nitriles.

- Starting materials : Amidoximes (e.g., isopropyl-substituted amidoximes) and nitriles (e.g., ethanenitrile derivatives).

- Reaction conditions : Heating in an inert organic solvent at elevated temperatures (40–150 °C) until hydrogen halide evolution ceases.

- Mechanism : The nucleophilic amidoxime attacks the electrophilic nitrile carbon, followed by cyclization to form the oxadiazole ring.

- Isolation : The product is recovered by crystallization or filtration.

This method is adaptable for introducing the isopropyl group at the 3-position of the oxadiazole ring and linking the ethanamine side chain at the 5-position.

One-Pot Synthesis from Amidoximes and Carboxylic Acid Esters

Recent advances have introduced one-pot synthetic procedures that improve efficiency and yield:

- Procedure : Amidoximes react with methyl or ethyl esters of carboxylic acids in the presence of a superbase medium such as NaOH/DMSO at room temperature.

- Advantages : Mild conditions, simple purification, and moderate to excellent yields (11–90%).

- Limitations : Functional groups like –OH or –NH2 in the ester can limit product formation.

This approach can be tailored to synthesize 3-isopropyl-substituted oxadiazoles with ethanamine side chains by selecting appropriate amidoximes and esters.

Vilsmeier Reagent Activation of Carboxylic Acids

Another efficient one-pot method involves activating carboxylic acids with Vilsmeier reagents to facilitate cyclization with amidoximes:

- Reaction : Carboxylic acid derivatives are activated by Vilsmeier reagents, then reacted with amidoximes.

- Yields : Good to excellent (61–93%).

- Benefits : Readily available starting materials, simple purification, and one-pot synthesis.

This method is suitable for synthesizing 1,2,4-oxadiazoles with various substituents, including isopropyl groups and ethanamine functionalities.

Tandem Reactions Using Nitroalkenes and Nitriles

A novel synthetic route involves tandem reactions of nitroalkenes with arenes and nitriles in the presence of triflic acid (TfOH):

- Reaction time : Very short (about 10 minutes).

- Yields : High (around 90%).

- Drawbacks : Requires superacid-resistant starting materials, which may limit substrate scope.

This method can be adapted for the synthesis of substituted oxadiazoles but may require careful selection of substrates to incorporate the isopropyl and ethanamine groups.

Fusion of Amidoxime Salts with Substituted Amides

An older but effective method involves fusing amidoxime salts with substituted amides:

- Conditions : Heating a 1:1 molar ratio of amidoxime salts (e.g., acetamidoxime derivatives) and amides (e.g., acetamide, butyramide) at 100–200 °C.

- Reaction time : Minutes to hours (typically ~15 minutes preferred).

- Product recovery : Recrystallization, sublimation, or extraction.

This method can be used to prepare 5-amino-1,2,4-oxadiazoles, which can be further functionalized to obtain ethanamine derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of Amidoximes and Nitriles | Amidoximes, nitriles | 40–150 °C, inert solvent | Moderate to high | Established, versatile | Requires elevated temperature |

| One-Pot Amidoximes + Carboxylic Esters | Amidoximes, methyl/ethyl esters | Room temp, NaOH/DMSO | 11–90 | Mild, simple purification | Sensitive to –OH/–NH2 groups |

| Vilsmeier Reagent Activation | Amidoximes, carboxylic acids | One-pot, Vilsmeier reagent | 61–93 | High yield, readily available reagents | Requires handling of Vilsmeier reagent |

| Tandem Nitroalkene Reaction | Nitroalkenes, arenes, nitriles | TfOH, 10 min | ~90 | Very fast, high yield | Requires superacid-resistant substrates |

| Fusion of Amidoxime Salts + Amides | Amidoxime salts, substituted amides | 100–200 °C, 15 min | Moderate to high | Simple, direct | High temperature, limited substrate scope |

Research Findings and Notes

- The cyclization of amidoximes with nitriles remains the most classical and widely applied method for synthesizing 1,2,4-oxadiazoles, including this compound.

- One-pot methods using superbase media or Vilsmeier reagent activation have improved synthetic efficiency and yields, making them attractive for medicinal chemistry applications.

- Tandem reactions offer rapid synthesis but require substrates stable under superacidic conditions.

- Fusion methods provide a straightforward approach but involve higher temperatures and may have limited substrate scope.

- Purity and identity of the synthesized compound are typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the ethanamine side chain.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the oxadiazole ring or the ethanamine side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1. Structural and physicochemical properties of 1,2,4-oxadiazole-5-yl-ethanamine derivatives

Key Observations:

Biological Activity

2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its effects on cancer cell lines, antimicrobial activity, and other pharmacological effects based on recent research findings.

- Molecular Formula : C7H13N3O

- Molecular Weight : 155.20 g/mol

- CAS Number : 25220842

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds in this class exhibit cytotoxic effects against various cancer cell lines.

Key Findings :

- Cytotoxicity : The compound demonstrated significant cytotoxicity against human leukemia cell lines (CEM-13 and U-937), with IC50 values indicating effective inhibition at sub-micromolar concentrations .

- Mechanism of Action : Flow cytometry assays revealed that oxadiazole derivatives induce apoptosis in cancer cells, as evidenced by increased p53 expression and caspase-3 cleavage in treated MCF-7 cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 | <0.1 | Apoptosis induction |

| U-937 | <0.1 | Apoptosis induction |

| MCF-7 | 10.38 | Increased p53 and caspase-3 activity |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Studies show promising results against both bacterial and fungal pathogens.

Antimicrobial Efficacy :

- Bacterial Activity : The minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria was found to be in the range of 750 µg/mL, comparable to standard antibacterial agents .

- Fungal Activity : Similar studies indicated effective antifungal activity against several strains, with MIC values suggesting significant potency .

| Pathogen Type | MIC (µg/mL) |

|---|---|

| Gram-positive | 750 |

| Gram-negative | 750 |

| Fungal strains | 750 |

Other Biological Activities

In addition to anticancer and antimicrobial effects, oxadiazole derivatives exhibit various other biological properties:

- Anti-inflammatory Effects : Some derivatives showed significant anti-inflammatory activity in vivo, with edema inhibition comparable to indomethacin .

- Antioxidant Properties : The compound exhibited notable free radical scavenging activity, indicating potential as an antioxidant agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

- Synthesis Methodologies : Microwave-assisted synthesis has been employed to enhance yields and reduce reaction times for oxadiazole compounds .

- Structure-Activity Relationships (SAR) : Modifications in the oxadiazole structure significantly influence biological activity; for instance, introducing electron-withdrawing groups enhances anticancer potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(3-Isopropyl-1,2,4-oxadiazol-5-YL)ethanamine?

- Answer : The synthesis typically involves cyclocondensation reactions between amidoximes and activated carbonyl derivatives. For oxadiazole rings, a two-step protocol is common: (1) formation of the oxadiazole core via reaction of nitrile derivatives with hydroxylamine, followed by (2) functionalization with an isopropyl group and ethanamine side chain. Key considerations include solvent choice (e.g., ethanol or DMF for solubility) and catalysts (e.g., NaHCO₃ for cyclization). Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate high-purity products .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the oxadiazole ring and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., N-H stretches in ethanamine). Reverse-phase HPLC with UV detection ensures purity (>95%), using C18 columns and acetonitrile/water mobile phases .

Q. How should researchers design preliminary stability studies for this compound under laboratory conditions?

- Answer : Conduct accelerated stability testing by exposing the compound to varied temperatures (e.g., 4°C, 25°C, 40°C), humidity levels (e.g., 60% RH), and light conditions. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples with stabilizers (e.g., antioxidants) to assess formulation compatibility .

Advanced Research Questions

Q. What experimental frameworks are suitable for evaluating the environmental fate of this oxadiazole derivative?

- Answer : Adopt a tiered approach:

- Phase 1 : Determine physicochemical properties (logP, pKa, water solubility) using shake-flask methods or computational tools (e.g., EPI Suite).

- Phase 2 : Assess abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 5–9, UV light exposure).

- Phase 3 : Study biotic degradation via soil microbial assays or activated sludge systems.

- Phase 4 : Model compartmental distribution (air, water, soil) using fugacity models .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

- Answer :

- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line specificity, assay protocols).

- Mechanistic studies : Use RNA sequencing or proteomics to map dose-dependent pathway activation.

- Methodological standardization : Validate assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) with positive controls and replicate experiments across independent labs .

Q. What advanced experimental designs are recommended for pharmacological efficacy studies?

- Answer : Implement a randomized block design with split-plot arrangements. For example:

- Main plots : Dose levels (low, medium, high).

- Subplots : Administration routes (oral, intravenous).

- Sub-subplots : Time points for pharmacokinetic profiling (e.g., 0, 2, 6, 24 hours).

Use ANOVA with post-hoc Tukey tests to analyze interactions between variables. Include sham controls and blinded assessments to minimize bias .

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?

- Answer :

- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite.

- QSAR modeling : Train models with descriptors (e.g., topological polar surface area, H-bond donors) to predict bioactivity.

- MD simulations : Analyze ligand-receptor binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water). Validate predictions with in vitro assays .

Methodological Considerations

Q. What strategies mitigate risks during in vivo toxicity testing?

- Answer :

- Dose escalation : Start at 1/10th of the NOAEL (No Observed Adverse Effect Level) from in vitro studies.

- Biomarker monitoring : Track liver/kidney function (ALT, creatinine) and hematological parameters.

- Histopathology : Post-mortem analysis of major organs for inflammation or necrosis.

- Ethical compliance : Follow ARRIVE guidelines for animal welfare .

Q. How should researchers address variability in synthetic yields across batches?

- Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent ratio, catalyst loading).

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to detect intermediate formation.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control ranges for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.